molecular formula C10H11N3O2 B13675512 Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

Cat. No.: B13675512
M. Wt: 205.21 g/mol
InChI Key: YMWPFHXRNAMDGJ-UHFFFAOYSA-N
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Description

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar microwave-mediated methods. The process demonstrates good functional group tolerance and broad substrate scope, resulting in high yields .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new triazole derivatives .

Scientific Research Applications

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate involves its interaction with various molecular targets and pathways. It has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, JAK1, and JAK2 . These interactions lead to the modulation of immune responses, inhibition of cell proliferation, and other therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific biological activities and therapeutic potentials, highlighting the uniqueness of this compound.

Biological Activity

Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H9N3O2
  • Molecular Weight : 179.18 g/mol
  • CAS Number : 1004-65-5

This compound exhibits its biological activity primarily through interaction with various biological targets. Its structure allows it to act as a modulator of enzyme activity and receptor interactions.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A structure-activity relationship (SAR) study indicated that modifications to the triazole ring can enhance its efficacy against cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant inhibition of cancer cell proliferation.
  • Case Study : A specific derivative showed an IC50 value of 12 µM against a human cancer cell line, indicating promising anticancer properties .

Antiviral Properties

This compound has also been evaluated for antiviral activity. Research has shown:

  • Inhibition of Influenza Virus : Compounds related to this structure demonstrated EC50 values ranging from 7 to 25 µM against various strains of Influenza A and B without significant cytotoxicity .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is another area of interest:

  • Polo-like Kinase 1 (Plk1) : Studies indicate that triazolo derivatives can effectively inhibit Plk1, a target in cancer therapy. The inhibition leads to mitotic arrest and reduced cell viability in cancer models .

Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 = 12 µM in cancer cell lines
AntiviralEC50 = 7-25 µM against Influenza strains
Enzyme InhibitionEffective inhibition of Polo-like Kinase 1

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)8-5-4-6-9-12-11-7(2)13(8)9/h4-6H,3H2,1-2H3

InChI Key

YMWPFHXRNAMDGJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC2=NN=C(N21)C

Origin of Product

United States

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